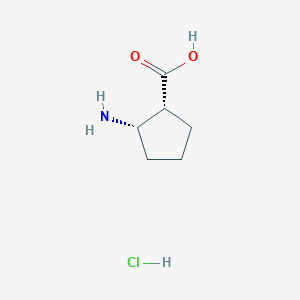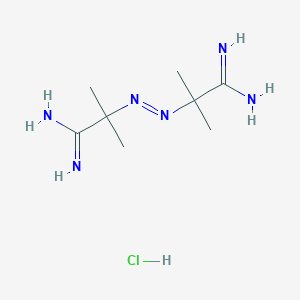
Azobisisobutyramidinium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azobisisobutyramidinium dichloride (AIBN) is a chemical compound that is widely used in scientific research as a radical initiator. It is a white crystalline powder that is soluble in water and organic solvents. AIBN is a key component in many chemical reactions, including polymerization, cross-linking, and grafting. In
Mecanismo De Acción
Azobisisobutyramidinium dichloride works by decomposing into two radicals when heated. These radicals are highly reactive and can initiate a wide range of chemical reactions. Azobisisobutyramidinium dichloride is a thermally stable compound, which means that it can be stored for long periods without decomposing. However, when heated, Azobisisobutyramidinium dichloride decomposes quickly, releasing the radicals that initiate the chemical reaction.
Efectos Bioquímicos Y Fisiológicos
Azobisisobutyramidinium dichloride is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that does not interact with biological systems. However, Azobisisobutyramidinium dichloride is toxic when ingested or inhaled, and it should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azobisisobutyramidinium dichloride has several advantages for lab experiments. It is a highly reactive compound that can initiate a wide range of chemical reactions. It is also thermally stable, which means that it can be stored for long periods without decomposing. Additionally, Azobisisobutyramidinium dichloride is relatively inexpensive and easy to obtain.
However, there are also some limitations to using Azobisisobutyramidinium dichloride in lab experiments. It is a toxic compound that can be harmful if ingested or inhaled. It is also highly reactive, which means that it can be difficult to control the rate of the chemical reaction. Finally, Azobisisobutyramidinium dichloride is not suitable for all types of chemical reactions, and its use may be limited in some applications.
Direcciones Futuras
There are many future directions for research on Azobisisobutyramidinium dichloride. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Azobisisobutyramidinium dichloride, such as in the synthesis of new materials or in the production of renewable energy. Additionally, there is a need for more research on the toxicity of Azobisisobutyramidinium dichloride and its effects on the environment. Overall, Azobisisobutyramidinium dichloride is a versatile compound with many potential applications, and there is still much to be learned about its properties and uses.
Métodos De Síntesis
Azobisisobutyramidinium dichloride is synthesized through the reaction of isobutyronitrile with azodicarbonamide in the presence of hydrochloric acid. The reaction proceeds through a radical mechanism and produces Azobisisobutyramidinium dichloride as the main product. The synthesis of Azobisisobutyramidinium dichloride is a straightforward process, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
Azobisisobutyramidinium dichloride is widely used in scientific research as a radical initiator. It is a key component in many chemical reactions, including polymerization, cross-linking, and grafting. Azobisisobutyramidinium dichloride is used to initiate the polymerization of acrylic and methacrylic monomers, which are used to make a wide range of products, including paints, adhesives, and plastics. Azobisisobutyramidinium dichloride is also used to cross-link polymers, which improves their mechanical properties and makes them more resistant to heat and chemicals. Additionally, Azobisisobutyramidinium dichloride is used to graft polymers onto surfaces, which can improve their adhesion and durability.
Propiedades
Número CAS |
15453-05-1 |
|---|---|
Nombre del producto |
Azobisisobutyramidinium dichloride |
Fórmula molecular |
C8H19ClN6 |
Peso molecular |
234.73 g/mol |
Nombre IUPAC |
2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C8H18N6.ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;/h1-4H3,(H3,9,10)(H3,11,12);1H |
Clave InChI |
QMYCJCOPYOPWTI-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl |
SMILES canónico |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl |
Otros números CAS |
2997-92-4 15453-05-1 |
Números CAS relacionados |
13217-66-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




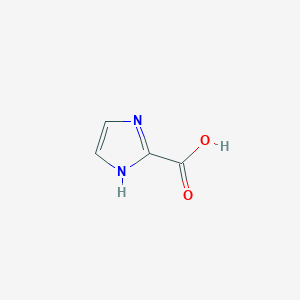

![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)


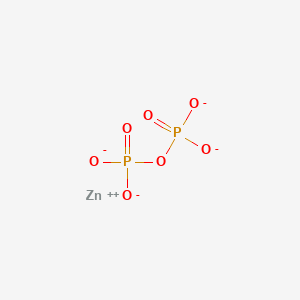

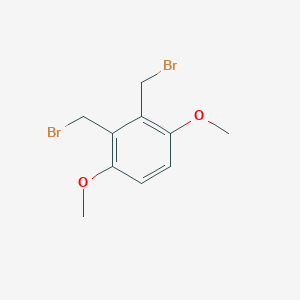
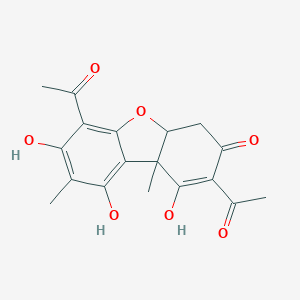

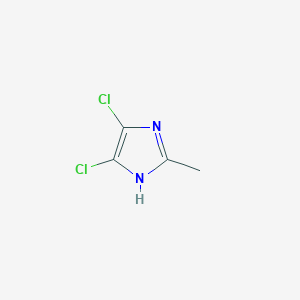
![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
